molecular formula C12H22N2O2 B1168040 tert-butyl(3aR,4S,6aS)-octahydrocyclopenta[c]pyrrol-4-ylcarbamate CAS No. 1228030-08-7

tert-butyl(3aR,4S,6aS)-octahydrocyclopenta[c]pyrrol-4-ylcarbamate

Cat. No. B1168040
CAS RN: 1228030-08-7
M. Wt: 226.32
InChI Key:
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Description

Synthesis Analysis

The synthesis of hexahydrocyclopentapyrrolone derivatives, including tert-butyl(3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, employs an efficient and scalable process. This process is crucial for generating pharmacologically important intermediates. The method involves the transformation of isoindole to diacid using KMnO4 mediated oxidative cleavage as a key step, proving to be cost-effective, high-yielding, and commercially viable for large-scale synthesis (Bahekar et al., 2017).

Molecular Structure Analysis

The molecular structure of related compounds, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, provides insights into the structural intricacies of tert-butyl(3aR,4S,6aS)-octahydrocyclopenta[c]pyrrol-4-ylcarbamate. Detailed characterization using spectroscopic methods like NMR and X-ray diffraction analysis reveals the presence of bicyclic structures and the spatial arrangement of functional groups, contributing to the compound's reactivity and properties (Moriguchi et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives are complex and varied. For instance, the Silver-Catalyzed tert-Butyl 3-Oxopent-4-ynoate π-Cyclizations showcase the compound's reactivity, demonstrating how the control of ring size through counterion and additive optimization can lead to the formation of different cyclic structures, highlighting the versatility of such compounds in synthetic chemistry (Hermann & Brückner, 2018).

Physical Properties Analysis

The physical properties of this compound and its derivatives, such as solubility, melting point, and stability, are influenced by the presence of tert-butyl groups and the compound's bicyclic structure. These properties are crucial for determining the compound's applicability in various chemical processes and its behavior under different environmental conditions.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for further functionalization, are essential for understanding the applications and limitations of this compound. Studies on its reactions, such as the Palladium-Catalyzed Three-Component Reaction, provide valuable insights into its chemical behavior and potential as a precursor for more complex molecules (Qiu, Wang, & Zhu, 2017).

Scientific Research Applications

Synthesis Processes

  • Efficient and Scalable Synthesis : An efficient process for synthesizing tert-butyl(3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, a pharmacologically important intermediate, has been developed. This process involves the transformation of isoindole to diacid using KMnO4 mediated oxidative cleavage. It's noted for being cost-effective, high yielding, and commercially viable for synthesis (Bahekar et al., 2017).

  • Process Development in Synthesis : A practical synthesis of tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, an intermediate in manufacturing a lymphocyte function-associated antigen 1 inhibitor, is described. The synthesis involves a one-pot, two-step telescoped sequence starting from readily available materials (Li et al., 2012).

  • Diels-Alder Reaction Synthesis : The preparation and Diels-Alder reaction of a 2-amido substituted furan, involving tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, was studied. This research explores the synthesis and applications of carbamates and heterocycles with five-membered rings (Padwa et al., 2003).

Molecular Structures and Chemical Properties

  • Molecular Structure Analysis : The molecular structure of tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl} -carbamate was analyzed, revealing insights into the absolute configurations of atoms in the lactam ring and highlighting the importance of intramolecular hydrogen bonds (Weber et al., 1995).

  • Hydrogen Bond Analysis : A study on crystals of tert-butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate highlights the role of hydrogen bonds between acidic protons from alkynes and amides, and carbonyl oxygen atoms. This contributes to understanding molecular interactions and structural properties of such compounds (Baillargeon et al., 2014).

Applications in Material Science and Catalysis

  • Polymer Synthesis and Characterization : Research on the synthesis and characterization of poly(pyridine–imide)s with tert-butyl substituents explores how tert-butyl groups influence the properties of polymers. These studies are essential for developing materials with specific thermal and fluorescent properties (Lu et al., 2014).

  • Electropolymerization for Supercapacitor Applications : The electropolymerization of pyrrole and 3-(4-tert-butylphenyl)thiophene copolymer has been studied for supercapacitor applications. This research contributes to the development of materials with high specific capacitance and improved cycling stability, which are critical for energy storage technologies (Yue et al., 2012).

Safety and Hazards

  • Safety Data Sheet (SDS) : Available here .

Biochemical Analysis

Biochemical Properties

Tert-butyl(3aR,4S,6aS)-octahydrocyclopenta[c]pyrrol-4-ylcarbamate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability . The nature of these interactions often involves binding to active sites or allosteric sites, thereby modulating the enzyme’s function.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes, leading to changes in cellular behavior . Additionally, it impacts metabolic processes by interacting with key metabolic enzymes, thereby altering the metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, either inhibiting or activating their function . This binding can lead to changes in gene expression, either upregulating or downregulating the expression of target genes. The compound’s interaction with enzymes can result in enzyme inhibition or activation, depending on the nature of the interaction.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular behavior and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression . At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Threshold effects are often observed, where a specific dosage level triggers a significant change in the compound’s impact.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways . The compound’s presence can alter metabolic flux, leading to changes in metabolite levels. These interactions can have downstream effects on cellular metabolism and overall cellular function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It is directed to specific compartments or organelles through targeting signals or post-translational modifications . The compound’s localization within these compartments can affect its function, either enhancing or inhibiting its activity depending on the cellular context.

properties

IUPAC Name

tert-butyl N-[(3aR,4S,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-5-4-8-6-13-7-9(8)10/h8-10,13H,4-7H2,1-3H3,(H,14,15)/t8-,9+,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HODGRZURVLFVKM-UTLUCORTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2C1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC[C@H]2[C@@H]1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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